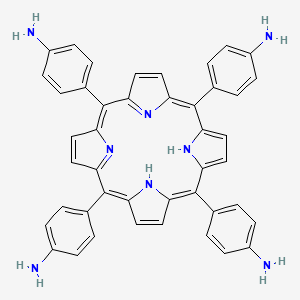

Tetra(4-aminophenyl)porphyrin, TPAPP

Description

Significance of Porphyrinic Macrocycles in Contemporary Chemical Science

Porphyrinic macrocycles, a class of organic compounds characterized by a large ring structure composed of four modified pyrrole (B145914) subunits, are of immense importance in contemporary chemical science. rsc.orgacs.org Their significance stems from their versatile electronic, optical, and coordination properties. rsc.orgnih.gov These molecules, ubiquitous in nature, form the core of essential biological molecules such as heme in hemoglobin and chlorophyll (B73375) in plants, where they play crucial roles in oxygen transport and photosynthesis, respectively. acs.orgnih.gov

In modern research, the synthetic versatility of porphyrins allows for the fine-tuning of their properties, leading to a broad spectrum of applications. acs.org They are extensively studied for their potential in catalysis, medicine, and materials science. mdpi.com The ability of the central nitrogen atoms to coordinate with a wide variety of metal ions further expands their functional diversity, influencing their chemical reactivity, photophysical behavior, and biological functions. rsc.orgacs.org

Unique Architectural Features of Tetra(4-aminophenyl)porphyrin for Research Applications

Tetra(4-aminophenyl)porphyrin (TPAPP) is a synthetic porphyrin distinguished by the presence of four aminophenyl groups at the meso positions of the porphyrin core. lookchem.com This specific architecture confers several unique features that make it a highly valuable building block in research. The amino groups serve as versatile functional handles, enabling the covalent linkage of TPAPP to other molecules or solid supports. mdpi.comiu.edu.sa This facilitates the creation of more complex supramolecular assemblies and functional materials. iu.edu.sa

The presence of the aminophenyl substituents also influences the electronic properties of the porphyrin macrocycle. The amino groups act as electron-donating moieties, which can alter the energy levels of the frontier molecular orbitals. researchgate.net This modification of the electronic structure affects the spectroscopic and electrochemical properties of TPAPP, such as causing a red-shift in its absorption spectrum compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). researchgate.netacs.org

Overview of TPAPP's Emergent Role in Interdisciplinary Scientific Fields

The unique structural and electronic characteristics of TPAPP have led to its increasing application across various interdisciplinary scientific fields. Its rigid and well-defined structure, combined with its functionalizable peripheral groups, makes it an ideal component for the construction of advanced materials such as covalent organic frameworks (COFs). lookchem.comiu.edu.sa These materials exhibit high porosity and stability, with potential applications in gas storage, separation, and catalysis. lookchem.com

In the realm of medicine, TPAPP and its derivatives are being investigated as photosensitizers in photodynamic therapy (PDT) for cancer treatment. nih.govresearchgate.net Upon activation with light, these molecules can generate reactive oxygen species that are toxic to cancer cells. nih.gov Furthermore, the versatile chemistry of TPAPP allows for its integration into sensor arrays for the detection of various chemical species and its use in the development of novel electronic devices. nih.govchemimpex.com The convergence of chemistry, materials science, and medicine highlights the significant and expanding role of TPAPP in addressing contemporary scientific challenges. chemicalbook.comnih.govresearchgate.net

Properties

Molecular Formula |

C44H34N8 |

|---|---|

Molecular Weight |

674.8 g/mol |

IUPAC Name |

4-[10,15,20-tris(4-aminophenyl)-21,24-dihydroporphyrin-5-yl]aniline |

InChI |

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2 |

InChI Key |

WLCKPHYUFDYULK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Tetra 4 Aminophenyl Porphyrin

Foundational Synthesis Routes of TPAPP

The synthesis of TPAPP is typically a two-step process. First, a precursor molecule, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP), is synthesized. This is followed by the chemical reduction of the four nitro groups to the corresponding primary amines to yield the final TPAPP product.

The initial formation of the porphyrin macrocycle from pyrrole (B145914) and an appropriate aldehyde can be achieved through several established methods, most notably the Lindsey, Adler-Longo, and Rothemund syntheses. These methods primarily differ in their reaction conditions, such as temperature, solvent, and catalyst, which in turn affects the reaction yield and purity.

Lindsey Synthesis: This is a two-step, one-flask method performed under mild, room temperature conditions. It involves the acid-catalyzed condensation of pyrrole and an aldehyde (in this case, 4-nitrobenzaldehyde) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), followed by oxidation of the resulting porphyrinogen (B1241876) intermediate with an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.org The milder conditions of the Lindsey synthesis are advantageous for sensitive aldehydes and often result in higher yields (30-40%) with fewer tar-like byproducts compared to higher-temperature methods. acs.org

Adler-Longo Synthesis: This method involves a one-pot condensation of pyrrole and the aldehyde in a refluxing high-boiling carboxylic acid, such as propionic acid (bp 141 °C), open to the atmosphere. mdpi.comchemicalbook.com Air serves as the oxidant for the porphyrinogen intermediate. While synthetically simpler, the yields are typically lower (10-30%), and the harsh, high-temperature conditions can lead to the formation of significant impurities, complicating purification. mdpi.com

Rothemund Synthesis: Historically significant, this was the first method developed for synthesizing meso-substituted porphyrins. researchgate.net It originally involved reacting pyrrole and an aldehyde in a sealed tube at high temperatures and pressures for extended periods, resulting in very low yields. researchgate.net While modern modifications have improved the process, it is less commonly used now than the Lindsey or Adler-Longo methods for preparing compounds like TNPP.

| Synthetic Method | Typical Conditions | Typical Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Lindsey Synthesis | Room temperature, CH₂Cl₂, acid catalyst (e.g., TFA, BF₃·OEt₂), followed by DDQ oxidation | 30-40% | Mild conditions, higher yields, suitable for sensitive aldehydes | Requires strict inert atmosphere during condensation, use of chlorinated solvents |

| Adler-Longo Synthesis | Refluxing propionic or acetic acid, open to air | 10-30% | One-pot procedure, simple setup | Harsh conditions, lower yields, significant byproduct formation |

| Rothemund Synthesis | High temperature (e.g., 150°C) and pressure in a sealed tube (original method) | <5% (original method) | Historically foundational | Severe conditions, very low yields, limited substrate scope |

Once the TNPP precursor is synthesized and purified, the final step is the reduction of the four peripheral nitro groups. A common and efficient method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). chemicalbook.com The TNPP is dissolved in concentrated HCl, and an excess of SnCl₂·2H₂O is added. The mixture is heated (e.g., to 80°C) to drive the reduction. chemicalbook.com After the reaction is complete, the acidic solution is carefully neutralized with a base, such as ammonium (B1175870) hydroxide, causing the violet-colored TPAPP to precipitate. The final product is then collected and purified, often by column chromatography, with reported yields for this reduction step being as high as 94%. chemicalbook.com

Post-Synthetic Modification Strategies for TPAPP Derivatives

The four amino groups of TPAPP are nucleophilic and can readily participate in a variety of chemical reactions, allowing for its post-synthetic modification. This versatility enables the covalent attachment of other molecules and the incorporation of TPAPP into larger, functional systems.

The primary amine groups on the phenyl rings of TPAPP are key to its functionalization. They can be used to form stable covalent bonds with a wide array of complementary functional groups, effectively grafting other molecules or materials onto the porphyrin core.

One common strategy involves the reaction of TPAPP with isocyanates. For instance, TPAPP can be reacted with 3-(triethoxysilyl)propyl isocyanate. This reaction forms a urea (B33335) linkage between the porphyrin and the triethoxysilyl group. mdpi.comrsc.org This functionalized porphyrin can then be covalently incorporated into a silica (B1680970) network via a sol-gel process, effectively grafting the porphyrin to a solid support. mdpi.com This covalent immobilization prevents leaching and allows for the creation of robust, porphyrin-functionalized silica materials. mdpi.com

Another prevalent technique is the formation of imine bonds through condensation reactions with aldehydes. The amino groups of TPAPP can react with various aldehydes to form Schiff base derivatives. This chemistry has been used to synthesize new porphyrin derivatives like tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP) and tetra[p-(4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP). rsc.org This imine linkage is also fundamental to the construction of certain porous polymers.

Furthermore, the amine functionality allows for the formation of amide bonds. By reacting with carboxylic acids or their activated derivatives (like acid chlorides), TPAPP can be linked to a variety of molecules, including biomolecules or polymer chains, providing a stable and versatile conjugation strategy.

The ability of TPAPP to act as a multi-functional building block makes it an ideal component for creating complex hybrid materials, where the unique photophysical and chemical properties of the porphyrin are combined with the structural or functional properties of another material.

A prominent application of TPAPP is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. The C4 symmetry of TPAPP makes it an excellent "linker" or "strut" for creating 2D or 3D porous networks. For example, TPAPP can be condensed with a complementary tetra-aldehyde-functionalized porphyrin, such as zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP), under solvothermal conditions. iu.edu.sa This reaction forms a stable, imine-linked porphyrin-porphyrin COF with high crystallinity, porosity, and thermal stability. iu.edu.sa

TPAPP is also used to create hybrid aerogels. By first functionalizing TPAPP with a coupling agent like 3-isocyanatopropyltriethoxysilane (B1197299) and then performing a co-gelation with a silica precursor such as tetramethoxysilane, a hybrid silica aerogel with covalently embedded porphyrin units can be fabricated. mdpi.com This method successfully incorporates the water-insoluble porphyrin into a hydrophilic silica matrix, creating a material suitable for applications in aqueous environments. mdpi.com

Control over TPAPP Architecture and Nanostructure Formation

Beyond simple molecular derivatives, TPAPP can be used as a precursor to create well-defined nanoscale architectures and extended polymer networks. Its rigid structure and tetra-functional nature allow for precise control over the resulting material's morphology and properties.

The fabrication of nanoparticles from organic molecules like TPAPP is often achieved through self-assembly or precipitation techniques. The reprecipitation method is a simple and widely used approach for preparing organic nanoparticles. researchgate.net This technique involves dissolving the compound (TPAPP) in a "good" solvent and then rapidly injecting this solution into a "poor" solvent in which the compound is insoluble. The rapid change in solvent environment forces the molecules to precipitate out of solution and aggregate into nanoparticles. researchgate.net The final size and morphology of the nanoparticles can be influenced by parameters such as concentration, temperature, and the specific solvent system used. This method has been successfully used to form TPAPP nanoparticles in aqueous media. researchgate.net

Self-assembly is another powerful bottom-up approach. By designing TPAPP derivatives with specific interacting groups, they can be induced to spontaneously organize into ordered nanostructures. For instance, derivatives synthesized from TPAPP via imine condensation have been shown to self-assemble into distinct monomeric structures. rsc.org The driving forces for this assembly are typically non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces.

TPAPP can undergo oxidative polymerization to form electronically conductive polymers. acs.orgresearchgate.net This can be achieved through chemical oxidation or, more commonly, through electrochemical oxidation (electropolymerization). When a voltage is applied to a solution containing TPAPP, the molecules undergo oxidative coupling, forming a polymer film on the electrode surface. researchgate.netacs.org Spectroscopic analysis suggests that the porphyrin units in these polymers are linked by phenazine-like bridges formed between the aminophenyl groups of adjacent monomers. acs.orgresearchgate.net The resulting poly-TPAPP (pTAPP) films are typically composed of nanofibrous structures and exhibit interesting electrochromic properties. acs.orgresearchgate.net

The tetra-functional nature of TPAPP also makes it an excellent monomer or cross-linking agent for creating porous polymer networks. For example, TPAPP can be used as the amine component in the synthesis of polyimides. By reacting TPAPP with a dianhydride, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, a porous polyimide framework can be synthesized. utep.edu In this reaction, the four amino groups of the porphyrin react with the anhydride (B1165640) groups to form stable imide linkages, creating a robust, cross-linked porous material with a high surface area and selective gas adsorption properties. utep.edu

Tetra 4 Aminophenyl Porphyrin in Advanced Materials Science and Engineering

Covalent Organic Frameworks (COFs) Utilizing TPAPP as a Building Block

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high stability. iu.edu.saresearchgate.net The rigid and symmetric nature of TPAPP makes it an excellent building unit for constructing robust COF materials. iu.edu.saresearchgate.net The four amino groups on the TPAPP molecule serve as reactive sites for forming strong covalent bonds with various linkers, leading to the creation of highly porous and crystalline frameworks. iu.edu.sa The choice of linker and reaction conditions allows for the precise control over the properties of the resulting COFs. iu.edu.saiu.edu.sa

Imine-Linked TPAPP-Based COFs

Imine-linked COFs are synthesized through the condensation reaction between the amino groups of TPAPP and aldehyde-containing linkers. iu.edu.samdpi.com This reversible reaction allows for "error-checking" during the synthesis process, which contributes to the formation of highly crystalline materials. iu.edu.sa A variety of polyaldehydes have been utilized to create TPAPP-based COFs with different pore sizes and functionalities. nih.govnih.gov For instance, the condensation of zinc 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) and zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP) results in a porphyrin-based TAPP-TFPP-COF with tetragonal micropores. nih.gov These imine-based COFs exhibit high stability and porosity, making them suitable for applications in gas storage and catalysis. nih.govnih.gov

Table 1: Examples of Imine-Linked TPAPP-Based COFs

| COF Name | Linker Molecule | Key Properties |

|---|---|---|

| TAPP-TFPP-COF | Zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP) | High crystallinity, excellent stability, good porosity, semiconducting properties. nih.gov |

| TPH-TDC-COF | [2,2′-bithienyl]-2,5′-dicarboxaldehyde (TDC) | Highly conjugated structure, favorable electrical conductivity, large surface area. rsc.org |

Imide-Linked TPAPP-Based COFs

Imide-linked COFs are formed through the reaction of TPAPP with dianhydride linkers. iu.edu.sa These COFs generally exhibit exceptional thermal and chemical stability due to the robust imide linkage. iu.edu.sanih.gov The synthesis of polyimide-linked COFs (PI-COFs) can be challenging due to the poor reversibility of the ring-closing reaction under standard solvothermal conditions. nih.govnih.gov However, ionothermal synthesis methods using molten salts like zinc chloride have been developed to overcome these challenges, significantly reducing reaction times and enabling the formation of highly crystalline PI-COFs. nih.govnih.gov An example is the PI-COF constructed from the imidization reaction of TAPP and perylenetetracarboxylic dianhydride (PTCA), which possesses a porous crystalline structure and excellent thermal stability. iu.edu.sa

Tunable Porosity and Structural Modularity in TPAPP-COFs

A key advantage of TPAPP-based COFs is the ability to tune their porosity and structure by carefully selecting the building blocks. iu.edu.saresearchgate.net The dimensions of the pores can be precisely controlled by adjusting the length and geometry of the linker molecules that connect the TPAPP units. iu.edu.sa This modularity allows for the design of COFs with specific pore sizes and shapes tailored for particular applications, such as gas separation or catalysis. researchgate.netnih.gov Furthermore, the introduction of hierarchical pore structures, combining micropores with mesopores or macropores, can enhance mass transport and accessibility of functional sites within the framework. nih.govresearchgate.net

Chiral Induction in TPAPP-COF Systems

Chirality can be introduced into TPAPP-based systems through non-covalent interactions. nih.gov For instance, a urethane-equipped tetrakis(porphyrin) has been shown to form one-handed helical supramolecular polymers in chiral solvents. nih.gov The conformation of the porphyrin assemblies becomes chirally twisted depending on the chirality of the solvent, which can be detected using circular dichroism spectroscopy. nih.gov This phenomenon highlights the potential for developing chiral sensory systems based on TPAPP derivatives. nih.gov The spontaneous chiral self-organization of achiral π-conjugated molecules like porphyrins is of significant interest for creating advanced chiral materials. rsc.org

Metal-Organic Frameworks (MOFs) Incorporating TPAPP Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. frontiersin.orgimedpub.com While distinct from COFs, the principles of modular synthesis and tunable porosity are shared. imedpub.com Porphyrin-based ligands, including TPAPP, are attractive for MOF synthesis due to their rigid structure and ability to coordinate with metal centers, forming stable and porous frameworks. mdpi.comresearchgate.net The incorporation of TPAPP and its derivatives as ligands allows for the creation of MOFs with unique photophysical and catalytic properties derived from the porphyrin core. mdpi.comresearchgate.net The functional amino groups of TPAPP can also be used for post-synthetic modification, further expanding the functional diversity of these materials. researchgate.net

Hybrid Materials and Composites with TPAPP Integration

Hybrid materials and composites are formed by combining two or more distinct materials to achieve properties that are superior to the individual components. researchgate.netresearch.comspringernature.com TPAPP has been successfully integrated into various matrices to create functional hybrid materials. researchgate.net

One area of focus has been the development of TPAPP-carbon nanotube (CNT) composites. ias.ac.inresearchgate.net In these materials, TPAPP molecules can be non-covalently functionalized onto the surface of CNTs, forming nanosized clusters. ias.ac.inresearchgate.net This interaction can lead to a redistribution of electronic charge and strong interactions between the TPAPP and CNTs. ias.ac.inresearchgate.net Such hybrid materials have shown potential in sensing applications, where changes in conductivity upon exposure to chemical vapors can be detected. ias.ac.inresearchgate.net

Graphene-based hybrid materials incorporating TPAPP have also been explored. beilstein-journals.orgnih.gov Graphene's exceptional electronic and mechanical properties, combined with the photophysical characteristics of TPAPP, can lead to synergistic effects. beilstein-journals.orgnih.govnih.gov These hybrids can be synthesized by integrating TPAPP with graphene or reduced graphene oxide (rGO), offering promise for applications in electronics and photocatalysis. beilstein-journals.orgnih.govrsc.org

Furthermore, TPAPP can be incorporated into polymer composites. mdpi.comappleacademicpress.comnih.gov The integration of TPAPP into a polymer matrix can enhance the thermal, mechanical, or optical properties of the resulting composite material. nih.govresearchgate.net These composites can be fabricated using various techniques, including melt-compounding, to disperse the TPAPP within the polymer. nih.govmdpi.com

Silica-Based Hybrid Aerogels and Composites

Silica (B1680970) aerogels are exceptionally lightweight materials with high porosity and large surface areas, making them ideal supports for catalytic applications. usda.govmdpi.com The incorporation of TPAPP into silica aerogels creates hybrid materials that combine the robust, high-surface-area nature of the aerogel with the catalytic and photophysical properties of the porphyrin.

Researchers have successfully synthesized metal-TPAPP complexes (where the metal is copper or iron) and covalently bonded them to a hydrophilic silica aerogel matrix. usda.gov This was achieved by first functionalizing the TPAPP with 3-isocyanatopropyltriethoxysilane (B1197299) (3-IPTES) and then co-gelling this precursor with tetramethoxysilane, followed by supercritical carbon dioxide drying. usda.gov The resulting hybrid aerogels were found to be highly compatible with aqueous environments, a significant advantage over the water-insoluble nature of the porphyrin complexes alone. usda.gov

These TPAPP-silica hybrid aerogels have demonstrated notable catalytic activity in the mineralization of environmental pollutants such as phenol, 3-chlorophenol, and 2,4-dichlorophenol (B122985) with hydrogen peroxide. usda.gov The covalent bonding of the TPAPP to the silica support enhances the catalyst's lifetime compared to its use in a homogeneous phase. usda.gov While a gradual reduction in activity was observed due to the slow oxidation of the porphyrin ring, the stability and performance of these materials suggest their potential for practical applications in environmental remediation. usda.gov

Table 1: Properties of TPAPP-Silica Hybrid Aerogel Catalysts

| Property | Cu-TPAPP Aerogel (CuPA) | Fe-TPAPP Aerogel (FePA) |

|---|---|---|

| BET Surface Area | 730 m²/g | 680 m²/g |

| Pore Volume | 2.9 cm³/g | 2.5 cm³/g |

| Average Pore Diameter | 16.0 nm | 14.5 nm |

| Bulk Density | 0.12 g/cm³ | 0.13 g/cm³ |

Data sourced from research on the catalytic mineralization of phenols using Cu- and Fe-Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. usda.gov

Graphene and Graphene Oxide Composites for Electronic Applications

The exceptional electronic properties of graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), can be further enhanced and tailored by functionalization with molecules like TPAPP. These composites have shown significant promise in the development of advanced electronic devices.

One area of investigation is their use in field-effect transistors (FETs). A study on TPAPP-functionalized rGO (TAP-rGO) revealed that the incorporation of TPAPP significantly influences the electronic performance of rGO-based FETs. frontiersin.orgmdpi.com The TPAPP molecules were found to act as a p-type dopant, which was confirmed by the right-shifted ambipolar transfer characteristic curves of the device. frontiersin.org The interaction between TPAPP and rGO can improve the quality of the rGO film and its carrier mobility. frontiersin.orgmdpi.com However, the concentration of TPAPP is a critical factor, as excessive amounts can lead to a regression and even deterioration of the FET's performance. frontiersin.org

In another application, a composite of graphene oxide, TPAPP, and Nylon 66 has been utilized as an electrode material for supercapacitors. researchgate.net The study demonstrated that the specific capacitance of the system could be significantly increased by optimizing the weight percentage of GO in the composite. researchgate.net The energy storage mechanism in this system is a combination of the electrochemical double layer capacitance from the GO and pseudocapacitive phenomena arising from the interactions with the porphyrin macrocycle. researchgate.net The highest specific capacitance of 328 F/g was achieved with this composite electrode. researchgate.net

Table 2: Electronic Performance of TPAPP-rGO-Based Field Effect Transistors

| GO:TPAPP Mass Ratio (n) | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) |

|---|---|---|

| Pure rGO | 1.5 | 1.2 |

| 8 | 2.5 | 2.0 |

| 4 | 3.0 | 2.8 |

| 2 | 2.2 | 1.8 |

Data represents the trend of how varying concentrations of TPAPP affect the carrier mobilities in rGO-FETs, as detailed in studies on the electronic performance of these composites. frontiersin.org

Polysaccharide-Based Nanomaterials with TPAPP

The integration of TPAPP into polysaccharide-based nanomaterials, such as those derived from chitosan (B1678972) and cellulose, is an emerging area with significant potential. Polysaccharides are biocompatible, biodegradable, and readily available natural polymers, making them excellent candidates for creating advanced functional materials. mdpi.comnih.gov The amino groups on the TPAPP molecule provide reactive sites for forming covalent or non-covalent linkages with the hydroxyl and amino groups present in polysaccharides like chitosan and cellulose.

While specific research on TPAPP-polysaccharide nanomaterials is limited, related studies provide a strong basis for their potential development and applications. For instance, chitosan membranes containing porphyrins have been investigated for the photoinactivation of Gram-negative bacteria in circulating water. This suggests that TPAPP-chitosan nanomaterials could be developed for antimicrobial applications, leveraging the photosensitizing properties of the porphyrin.

Furthermore, theoretical studies have been conducted on porphyrin-glucose complexes, which serve as models for photosensitizer-cellulose materials. researchgate.net These studies explore the physicochemical properties of such complexes, indicating the potential for creating TPAPP-cellulose nanomaterials with applications in areas like photocatalysis and sensor development. The high surface area of nanocellulose could enhance the accessibility of the porphyrin units, leading to more efficient light-harvesting and catalytic processes. rsc.orgmdpi.com

The development of TPAPP-polysaccharide nanomaterials would combine the advantageous properties of both components: the biocompatibility and structural versatility of the polysaccharide matrix and the unique electronic and photophysical characteristics of the porphyrin.

Self-Assembling Organic Materials Derived from TPAPP

The ability of TPAPP and its derivatives to self-assemble into well-defined nanostructures is a key area of research in materials science. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The resulting self-assembled materials exhibit unique properties that are distinct from the individual porphyrin molecules.

By using a facile, phase-transfer method, TPAPP can self-assemble into a variety of morphologies, including nanospheres, nanorods, and nanothorns. rsc.org The final morphology can be controlled by simply adjusting the concentration of the porphyrin in a suitable solvent at room temperature. rsc.org High-resolution transmission electron microscopy has revealed the formation of highly ordered supramolecular arrays of TPAPP molecules within these nanoaggregates. rsc.org The formation of J-aggregates in these self-assembled structures is indicated by a red shift in the Soret band of the UV-vis absorption spectrum. rsc.org

The self-assembly of TPAPP derivatives has also been shown to enhance their functional properties. For example, three new porphyrin derivatives synthesized from TPAPP were self-assembled, and their photocatalytic performance was evaluated. The study found that the self-assembled structures exhibited stronger photocatalytic activity than their corresponding monomers. mdpi.com This enhancement is attributed to the ordered arrangement of the porphyrin molecules in the assembly, which can facilitate charge separation and transport.

Table 3: Morphologies of Self-Assembled TPAPP Nanoaggregates

| TPAPP Concentration in Chloroform (B151607) | Resulting Morphology |

|---|---|

| Low | Nanospheres |

| Medium | Nanorods |

| High | Nanothorns |

This table illustrates how the concentration of TPAPP influences the morphology of the resulting self-assembled nanostructures in a chloroform/methanol (B129727) solvent system. rsc.org

Photophysical and Photochemical Research of Tetra 4 Aminophenyl Porphyrin Systems

Light-Harvesting Capabilities and Photoelectrochemical Behavior of TPAPP

The ability of a molecule to absorb light and convert it into other forms of energy is fundamental to its application in light-harvesting and photoelectrochemical systems. TPAPP exhibits characteristic absorption bands in the UV-visible region, which are crucial for these processes.

The absorption spectrum of TPAPP, like other porphyrins, is dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. researchgate.netresearchgate.net These absorptions correspond to π-π* electronic transitions within the porphyrin macrocycle. The Soret band is attributed to the S0 → S2 transition, while the Q bands arise from the S0 → S1 transition. researchgate.net The presence of the amino groups in TPAPP can cause a red-shift in these absorption bands compared to the parent TPP molecule, extending its light absorption capabilities further into the visible spectrum. researchgate.net

The photoelectrochemical properties of TPAPP have been investigated in the context of dye-sensitized solar cells and photoelectrocatalysis. When deposited as thin films on semiconductor electrodes, such as tin(IV) oxide, TPAPP can exhibit a photoresponse. nih.gov Upon photoexcitation, the TPAPP molecule can inject an electron into the conduction band of the semiconductor, generating a photocurrent. The efficiency of this process is dependent on the energy level alignment between the excited state of the porphyrin and the conduction band of the semiconductor.

In the form of electropolymerized films (pTAPP), this compound has been shown to act as a photoelectrocatalyst for the two-electron reduction of oxygen to produce hydrogen peroxide. This demonstrates its potential in converting light energy into chemical energy.

Aggregation-Induced Emission (AIE) Phenomena in TPAPP Derivatives

While many conventional fluorophores experience aggregation-caused quenching (ACQ) of their fluorescence in the solid state or in aggregated forms, a class of molecules known as AIE luminogens (AIEgens) exhibit the opposite behavior: their emission is enhanced upon aggregation. nih.gov This phenomenon, termed Aggregation-Induced Emission (AIE), is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Derivatives of TPAPP have been designed and synthesized to exhibit AIE properties. By incorporating moieties known to induce AIE, such as tetraphenylethene (TPE), into the TPAPP structure, researchers have created novel AIE-active materials. rsc.orgnih.gov The triphenylamine (B166846) (TPA) components of TPAPP can also contribute to AIE characteristics. rsc.org In dilute solutions, these molecules may be weakly fluorescent due to the free rotation of their phenyl rings, which provides a non-radiative decay channel for the excited state. However, in the aggregated state or in a solid film, these rotations are restricted, leading to a significant increase in fluorescence quantum yield.

The AIE properties of TPAPP derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging, where strong solid-state emission is highly desirable. nih.govrsc.org

Excited-State Dynamics and Electron Transfer Processes Involving TPAPP

Understanding the fate of the excited state of TPAPP is crucial for optimizing its performance in various applications. Upon absorption of a photon, the TPAPP molecule is promoted to an electronically excited state. The subsequent relaxation of this excited state can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The dynamics of these processes are often studied using time-resolved spectroscopic techniques such as transient absorption spectroscopy and femtosecond laser flash photolysis. researchgate.netnih.govresearchgate.netnih.govedinst.com

Transient absorption spectroscopy allows for the observation of short-lived excited species, providing insights into the rates of intersystem crossing and the lifetime of the triplet state. For tetraphenylporphyrins, photoexcitation leads to the formation of the triplet state on a picosecond timescale. researchgate.net The triplet state is a relatively long-lived excited state and plays a critical role in processes such as singlet oxygen generation.

Electron transfer is another key process in the excited-state dynamics of TPAPP, particularly in donor-acceptor systems. nih.govgoettingen-research-online.denih.govrsc.orgrsc.org The amino groups of TPAPP can act as electron donors, and when covalently linked to an electron acceptor, photoinduced electron transfer can occur. The rate and efficiency of this electron transfer are governed by factors such as the distance between the donor and acceptor, their relative orientation, and the energy difference between the excited state of the donor and the charge-separated state. These dynamics are fundamental to the operation of molecular electronic devices and artificial photosynthetic systems.

Generation of Reactive Oxygen Species (ROS) by TPAPP-Based Photosensitizers

In the presence of molecular oxygen, the excited triplet state of TPAPP can transfer its energy to oxygen, leading to the formation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). mdpi.commdpi.com This process is the basis of photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased tissues.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. nih.gov Porphyrin derivatives are known to be efficient photosensitizers for singlet oxygen production. The introduction of heavy atoms, such as zinc, into the porphyrin core can enhance the rate of intersystem crossing, leading to a higher population of the triplet state and, consequently, a higher singlet oxygen quantum yield.

The generation of other ROS, such as superoxide (B77818) anion and hydroxyl radical, can also occur through Type I photochemical processes, where the excited photosensitizer interacts directly with a substrate to produce radical species. The ability of TPAPP and its derivatives to generate ROS upon illumination makes them promising candidates for use as photosensitizers in PDT and other applications requiring photo-oxidation.

Below is a table summarizing the singlet oxygen quantum yields for some porphyrin derivatives, illustrating the range of efficiencies that can be achieved through structural modification.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Tetraphenylporphyrin (B126558) (TPP) | Toluene | 0.11 | omlc.org |

| Zinc Tetraphenylporphyrin (ZnTPP) | Toluene | 0.033 | omlc.org |

| Hematoporphyrin IX | Various | 0.44 - 0.85 | rsc.org |

| Boronated protoporphyrin (BOPP) | Various | Varies | rsc.org |

Photodynamic Activity Research Mechanisms with TPAPP Derivatives

The photodynamic activity of TPAPP derivatives stems from their ability to generate cytotoxic ROS upon light activation, leading to cell death. The mechanism of action in a biological environment is complex and involves several stages, including cellular uptake, subcellular localization, and the induction of specific cell death pathways. nih.govresearchgate.netnih.govaiche.orgmdpi.com

The cellular uptake of TPAPP-based photosensitizers is influenced by their physicochemical properties, such as hydrophilicity, lipophilicity, and charge. The amino groups of TPAPP can be protonated at physiological pH, leading to a positive charge that may facilitate interaction with negatively charged cell membranes. Once inside the cell, the photosensitizer can localize in specific organelles, such as mitochondria, lysosomes, or the endoplasmic reticulum. researchgate.net The site of localization is a critical determinant of the photodynamic effect, as the highly reactive and short-lived singlet oxygen will primarily damage the structures in its immediate vicinity.

PDT-induced cell death can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). researchgate.netnih.govnih.govyoutube.com The dominant pathway is dependent on the photosensitizer, its subcellular localization, the light dose, and the cell type. Localization in mitochondria, for instance, often leads to the initiation of the intrinsic apoptotic pathway through the release of cytochrome c. researchgate.net On the other hand, extensive damage to the plasma membrane can lead to necrosis. Research into the mechanisms of photodynamic activity of TPAPP derivatives aims to optimize their structure for selective accumulation in target tissues and efficient induction of the desired cell death pathway, thereby enhancing the therapeutic efficacy of PDT.

Catalytic and Sensing Applications of Tetra 4 Aminophenyl Porphyrin

Electrocatalytic Functions of TPAPP-Based Materials

The electrocatalytic properties of materials incorporating TPAPP are a subject of considerable research interest. The ability of the porphyrin core to coordinate with various metal ions, in conjunction with the conductivity and immobilization capabilities provided by the aminophenyl groups, makes these materials promising candidates for a variety of electrochemical reactions.

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a potent greenhouse gas into valuable chemical feedstocks. Metalloporphyrins, including those derived from TPAPP, have shown significant catalytic activity in this process.

One notable example involves a cobalt derivative of TPAPP, which, when electropolymerized onto an indium tin oxide electrode, forms a conducting polymer capable of catalyzing CO2 reduction. mdpi.comelsevierpure.com In an ionic liquid medium, this modified electrode significantly lowers the potential required for CO2 reduction from -2.4 V to -0.8 V versus a silver/silver chloride (Ag/AgCl) electrode, representing a substantial energy saving. mdpi.comelsevierpure.com Spectroelectrochemical studies suggest that the catalytically active species is an electrochemically generated Co(I) porphyrin. mdpi.com

Furthermore, research into amino-substituted iron and cobalt porphyrins has revealed that these complexes can act as effective electrocatalysts for CO2 reduction. Monoamino-substituted iron porphyrins, in particular, have demonstrated the ability to reduce CO2 to carbon monoxide (CO) at ambient temperature and pressure with competitive turnover numbers. In contrast, cobalt-amino-porphyrin complexes have been observed to facilitate an alternative pathway, leading to the formation of small amounts of methanol (B129727). nih.gov The introduction of amino groups is believed to enhance catalytic activity through a dual active site approach. nih.gov

Table 1: Electrocatalytic CO2 Reduction by TPAPP-Based Materials

| Catalyst System | Electrode | Reaction Medium | Reduction Potential (vs. Ag/AgCl) | Primary Product(s) | Reference |

| Electropolymerized Cobalt Tetra(4-aminophenyl)porphyrin | Indium Tin Oxide | Ionic Liquid ([Bmim][BF4]) | -0.8 V | Not specified | mdpi.comelsevierpure.com |

| Monoamino Iron Porphyrin | Not specified | Not specified | Not specified | Carbon Monoxide (CO) | nih.gov |

| Cobalt-Amino Porphyrin | Not specified | Not specified | Not specified | Methanol (small amounts) | nih.gov |

The oxygen reduction reaction (ORR) is a fundamental process in energy conversion and storage technologies, such as fuel cells and metal-air batteries. TPAPP-based materials have been investigated as potential catalysts for this reaction, offering an alternative to traditional platinum-based catalysts.

Thin films of electropolymerized TPAPP (pTAPP) and its cobalt derivative (pCoTAPP) on glassy carbon electrodes have been shown to be effective electrocatalysts for the two-electron reduction of oxygen to produce hydrogen peroxide (H2O2). mdpi.com The oxygen reduction potentials for these materials were measured at -0.40 V for pTAPP and -0.05 V for pCoTAPP (versus Ag/AgCl), both of which are significantly lower than on a bare glassy carbon electrode (-0.58 V). mdpi.com These films also exhibit photoelectrocatalytic activity, enhancing H2O2 production under illumination with a small positive bias. mdpi.com

Table 2: Oxygen Reduction Potentials of TPAPP-Based Films

| Electrode Material | Oxygen Reduction Potential (vs. Ag/AgCl) | Key Feature | Reference |

| Glassy Carbon (GC) | -0.58 V | Baseline | mdpi.com |

| pTAPP on GC | -0.40 V | Electrocatalytic activity | mdpi.com |

| pCoTAPP on GC | -0.05 V | Enhanced electrocatalytic activity | mdpi.com |

| Platinum (Pt) | +0.34 V | Benchmark catalyst | mdpi.com |

Heterogeneous Catalysis with TPAPP-Modified Supports

The immobilization of TPAPP and its metal complexes onto solid supports is a key strategy for creating robust and reusable heterogeneous catalysts. The aminophenyl groups of TPAPP provide convenient anchor points for covalent attachment to various support materials, preventing leaching of the catalyst and facilitating its separation from the reaction mixture.

TPAPP-based materials have demonstrated significant promise in the photocatalytic degradation of organic pollutants in water. Porphyrins are excellent photosensitizers, capable of absorbing light and generating reactive oxygen species (ROS) that can break down persistent organic molecules. uu.nlrsc.org

In one study, copper and iron complexes of TPAPP were covalently bonded to a silica (B1680970) aerogel matrix. researchgate.net These hybrid aerogels were found to be effective catalysts for the oxidation of phenol, 3-chlorophenol, and 2,4-dichlorophenol (B122985) in the presence of hydrogen peroxide. The large specific surface area and mesoporous structure of the aerogel support are crucial for the catalyst's performance. researchgate.net The covalent immobilization of the TPAPP complexes helps to increase their stability and prevent autooxidation, which can be a limitation in homogeneous systems. researchgate.net

There is currently no available research data specifically detailing the use of Tetra(4-aminophenyl)porphyrin (TPAPP) modified supports for Henry reaction catalysis.

Electrochemical Sensing Platforms Featuring TPAPP

The unique electrochemical and optical properties of TPAPP make it an excellent component for the fabrication of chemical sensors. TPAPP can be incorporated into sensor designs in various ways, such as through electropolymerization to form a sensing film or by integration into nanocomposites.

A chemically modified platinum electrode coated with a film of poly[tetra(4-aminophenyl)porphyrin] has been successfully employed as a potentiometric pH sensor. This sensor exhibits a linear response over a wide pH range of 1.5 to 13.7, with a slope of 55 mV/pH unit. nih.gov It also demonstrates good resistance to hydrofluoric acid and interference from redox-active species, making it suitable for endpoint indication in acid-base titrations. nih.gov

In the realm of biosensing, a hybrid material of TPAPP and reduced graphene oxide (rGO) has been used to create a field-effect transistor (FET) for the detection of circulating tumor cells. In this application, the TPAPP/rGO composite serves as the channel material, providing a platform for the specific capture and detection of target cells.

Table 3: Applications of TPAPP in Electrochemical Sensing

| Sensor Type | TPAPP-Based Material | Analyte/Application | Key Performance Metric | Reference |

| Potentiometric Sensor | Poly[tetra(4-aminophenyl)porphyrin] film | pH | Linear response from pH 1.5 to 13.7 | nih.gov |

| Field-Effect Transistor (FET) | TPAPP/reduced Graphene Oxide (rGO) | Circulating Tumor Cells | Not specified |

Metal Ion Detection Methodologies

The detection of heavy metal ions is of significant environmental and health concern. Porphyrins, including TPAPP, serve as effective spectroscopic probes for the detection of toxic heavy metal ions. researchgate.net The interaction between TPAPP and metal ions typically involves the coordination of the metal ion within the porphyrin's central cavity or interaction with its peripheral functional groups. This chelation leads to measurable changes in the compound's spectral properties, such as shifts in the Soret and Q-bands of the UV-Vis absorption spectrum and alterations in fluorescence emission. avensonline.orgnih.gov

One common methodology involves monitoring these spectral changes. For instance, the chelation of transition metals with TPAPP can cause distinct shifts in the Soret absorption band. avensonline.org These spectral shifts, although sometimes subtle, can be distinguished and quantified using techniques like Principal Component Analysis (PCA), enabling the identification of different metal ions. avensonline.org

Functionalization of TPAPP onto nanomaterials has been shown to enhance its sensing capabilities. For example, TPAPP functionalized on silica-coated gold nanoparticles has been used for the detection of Zn²⁺, Cu²⁺, and Cd²⁺ in aqueous solutions. avensonline.org In such systems, the nanoparticles can amplify the signal changes upon metal ion binding. researchgate.net The large planar conjugated system of porphyrins makes them sensitive to minor perturbations, which can be detected through ultraviolet-visible (UV-vis) spectroscopy and fluorescence techniques. nih.gov While most porphyrins are not water-soluble, the amino groups in TPAPP can be protonated to form water-soluble cationic porphyrins, expanding their applicability in aqueous environments. nih.gov

| Metal Ion | Detection Method | Key Findings |

| Zn²⁺, Cu²⁺, Cd²⁺ | UV-Vis Spectroscopy & Fluorescence | TPAPP functionalized on silica-coated gold nanoparticles detected these ions at concentrations of 1.5 x 10⁻⁵ M. Metal-ion dependent shifts in the Soret absorption band were distinguished using PCA. avensonline.org |

| Hg²⁺, Pb²⁺, Cu²⁺, Cd²⁺ | UV-Vis Spectroscopy | Cationic water-soluble porphyrins can simultaneously detect multiple metal ions. Cu²⁺ binds to the porphyrin center, while larger ions like Pb²⁺, Hg²⁺, and Cd²⁺ interact with the periphery. nih.gov |

Biosensing Approaches (e.g., miRNA detection)

The unique electronic properties of TPAPP also lend themselves to the development of sophisticated biosensors. A significant area of application is in the detection of microRNAs (miRNAs), which are short, non-coding RNA molecules that serve as important biomarkers for various diseases, including cancer. nih.govnih.gov Electrochemical biosensors, in particular, have shown great promise for sensitive and selective miRNA detection. nih.gov

TPAPP can be integrated into electrochemical biosensor platforms in several ways. For instance, it can be used to construct covalent organic frameworks (COFs) that provide a high surface area for the immobilization of capture probes (e.g., single-stranded DNA) that are complementary to the target miRNA. iu.edu.sa The large surface-to-volume ratio and excellent biocompatibility of nanomaterials like gold nanoparticles are often leveraged in these sensors to enhance signal amplification. nih.gov

In a typical electrochemical biosensor for miRNA, the hybridization of the target miRNA with the capture probe on the electrode surface leads to a change in the electrochemical signal. nih.gov This change can be measured by techniques such as differential pulse voltammetry or square wave voltammetry. The sensitivity of these sensors can be extremely high, with detection limits reaching the attomolar (aM) range.

| Target miRNA | Sensor Platform | Limit of Detection (LOD) |

| miRNA-21 | Electrochemical biosensor using Cd²⁺-modified titanium phosphate (B84403) nanoparticles | 0.76 aM |

| let-7a, miRNA-21 | Dual-detection electrochemical biosensor | 3.6 fM and 8.2 fM, respectively nih.gov |

| miRNA-141, miRNA-21 | Multiplexed electrochemical biosensor | Not specified nih.gov |

| miRNA21, miRNA155, miRNA196a, miRNA210 | Multiplexing electrochemical biosensor using DNA tetrahedral nanostructures | 10 fM nih.gov |

Gas Adsorption and Detection Mechanisms

TPAPP is a valuable building block for the synthesis of porous materials like covalent organic frameworks (COFs), which have shown significant potential for gas adsorption and sensing. iu.edu.sa The amino groups of TPAPP are particularly useful for forming stable imine- or imide-linked COFs. iu.edu.sa These materials possess robust, crystalline, and porous structures with high surface areas, making them ideal for capturing and detecting gas molecules. iu.edu.sa

The mechanism of gas detection in TPAPP-based COFs can involve several interactions. The porous nature of the material allows for the physical adsorption of gas molecules. Furthermore, the porphyrin macrocycle and its functional groups can interact with gas molecules through various mechanisms, including van der Waals forces, hydrogen bonding, and coordination with a central metal ion if present. These interactions can modulate the electronic properties of the COF, leading to a detectable signal. For example, the adsorption of certain gases can alter the fluorescence or conductivity of the material.

Research has demonstrated the application of porphyrin-containing thin films for sensing volatile organic compounds (VOCs). For instance, nanocomposite thin films of Zn(II)-5,10,15,20-tetrakis-(4-aminophenyl)-porphyrin (ZnTAPP) have been shown to be sensitive to methane (B114726) at room temperature. researchgate.net

Chemo- and Bio-sensing Applications based on Fluorescence

The inherent fluorescence of TPAPP is a key feature that is widely exploited in the development of chemo- and biosensors. nih.gov Porphyrins exhibit strong absorption in the visible region (the Soret band) and emit fluorescence, which can be highly sensitive to their local environment and interactions with other molecules. nih.gov

A common sensing mechanism is fluorescence quenching, where the fluorescence intensity of TPAPP is decreased upon binding to an analyte. rsc.org This quenching can occur through various processes, including electron transfer or energy transfer between the excited porphyrin and the analyte. For example, the interaction of TPAPP with certain metal ions can lead to significant fluorescence quenching. rsc.org This principle has been applied to develop fluorescent probes for the detection of various metal ions. nih.gov

In the realm of biosensing, fluorescence-based methods offer high sensitivity and are suitable for applications such as in situ hybridization to visualize miRNA accumulation within individual cells. nih.gov TPAPP and its derivatives can be used to create fluorescent probes that "turn on" or "turn off" in the presence of a specific biological target. For instance, a porphyrin-based theranostic agent has been designed to exhibit negligible fluorescence until it is activated by cysteine, a biomarker overexpressed in some cancer cells. elsevierpure.com This activation releases the fluorescent porphyrin, allowing for targeted imaging.

The integration of TPAPP with nanomaterials can further enhance the performance of fluorescence-based sensors. For example, the combination of porphyrins with carbon nanostructures can create hybrid materials with outstanding optical properties for sensing applications. nih.gov

| Analyte | Sensing Principle | Key Feature |

| Metal Ions | Fluorescence Quenching | The fluorescence of the porphyrin is quenched upon complexation with metal ions like Ni²⁺, Co²⁺, and Hg²⁺. rsc.org |

| Cysteine | Fluorescence "Turn-On" | A non-fluorescent porphyrin derivative releases a fluorescent porphyrin upon reaction with cysteine. elsevierpure.com |

| miRNA | In situ Hybridization | Fluorescence-based methods allow for the visualization of miRNA within cells. nih.gov |

Supramolecular Chemistry and Self Assembly of Tetra 4 Aminophenyl Porphyrin

Host-Guest Chemistry Investigations with TPAPP Derivatives

Host-guest chemistry, a cornerstone of supramolecular science, involves the formation of unique complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent forces. wikipedia.org While TPAPP itself can participate in such interactions, its derivatives are often synthesized to create more specific and robust host systems. These investigations are crucial for developing applications in sensing, catalysis, and molecular recognition.

Porphyrin-based hosts, including those derived from TPAPP, can be designed to form large cavities capable of encapsulating guest molecules. For instance, multi-porphyrin cages and tubes have been synthesized to sequester organic molecules like fullerenes (C60 and C70) with high binding affinity. chemrxiv.org The functionalization of TPAPP's amino groups allows for the creation of molecular tweezers or squares with well-defined binding pockets. nih.govnorthwestern.edu The binding events in these host-guest systems are driven by a combination of forces including hydrophobic interactions, van der Waals forces, and π-π stacking. libretexts.orgnih.gov The study of these complexes often involves techniques like NMR and UV-Vis titration to determine binding constants and understand the stoichiometry of the interaction. nih.govrsc.org

Research into derivatives of TPAPP has led to the synthesis of novel compounds with enhanced properties. By reacting TPAPP with different aldehydes, new porphyrin derivatives can be formed, such as tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra[p-(P-benzylidene)]phenyl porphyrin (TbePPP), and tetra[p-(4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP). rsc.org These modifications not only alter the electronic properties of the porphyrin core but also introduce new functionalities for host-guest interactions and directed self-assembly.

Table 1: Examples of TPAPP Derivatives and Their Role in Supramolecular Chemistry

| Derivative Name | Abbreviation | Synthetic Precursor | Investigated Property/Application |

|---|---|---|---|

| Tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin | TCyPPP | Tetra(4-aminophenyl)porphyrin | Self-assembly and photocatalysis |

| Tetra[p-(P-benzylidene)]phenyl porphyrin | TbePPP | Tetra(4-aminophenyl)porphyrin | Self-assembly and photocatalysis |

Controlled Self-Assembly of TPAPP into Functional Architectures

The ability of porphyrin molecules to spontaneously organize into highly ordered functional nanostructures through non-covalent interactions is a key area of research. mdpi.com TPAPP, with its planar structure and peripheral amino groups, is particularly adept at forming such self-assembled architectures. The morphology of these assemblies can be precisely controlled by manipulating external conditions, leading to a variety of functional nano- and microstructures.

Researchers have demonstrated that TPAPP can be self-assembled into distinct morphologies such as nanospheres, nanorods, and nanothorns using a simple phase-transfer method. rhhz.net222.134.6 In this method, a polar solvent like methanol (B129727) is injected into a chloroform (B151607) solution of TPAPP. The final morphology of the nanoaggregates is highly dependent on the initial concentration of the TPAPP solution. rhhz.net222.134.6 This control over structure is crucial, as the properties and potential applications of the material are intrinsically linked to its form. For example, self-assemblies of TPAPP derivatives have shown more efficient photocatalytic activity in the degradation of pollutants like rhodamine B compared to their monomeric counterparts. rsc.orgmdpi.com

High-resolution transmission electron microscopy (HRTEM) has revealed that the nanorods and nanothorns formed from TPAPP consist of highly ordered supramolecular arrays, effectively a superlattice of individual TPAPP molecules. rhhz.net222.134.6 This high degree of order arises from the synergistic effect of various intermolecular interactions that guide the assembly process. The ability to create these well-defined structures opens up possibilities for applications in areas such as artificial photosynthesis, where ordered porphyrin arrays can mimic the light-harvesting functions of natural systems. mdpi.comuakron.edu

Table 2: Morphological Control of TPAPP Self-Assembly

| TPAPP Concentration in Chloroform | Resulting Morphology | Method |

|---|---|---|

| Low Concentration | Nanospheres | Phase-transfer (Methanol injection) |

| Medium Concentration | Nanorods | Phase-transfer (Methanol injection) |

Intermolecular Interactions Governing TPAPP Aggregation Behavior

The self-assembly of TPAPP into ordered aggregates is directed by a delicate balance of several non-covalent intermolecular interactions. nih.gov The unique architecture of the TPAPP molecule, featuring a large, conjugated π-system and peripheral hydrogen-bonding moieties (the amino groups), allows for multiple modes of interaction.

Hydrogen Bonding: The amino groups on the four phenyl rings of TPAPP are potent hydrogen bond donors. These groups can form extensive intermolecular hydrogen-bonding networks, which play a crucial role in the stability and structural definition of the resulting aggregates. mdpi.comrhhz.net Studies have shown that these hydrogen bonds are a primary driving force in the formation of various nanostructures. rhhz.net222.134.6 The modification of peripheral groups on porphyrins to include amide or hydroxyl groups further emphasizes the importance of hydrogen bonding in controlling intermolecular interactions during self-assembly. rhhz.net It is proposed that a tetrameric supramolecular structure can form through hydrogen bonding between the amino groups of four different TPAPP molecules. rhhz.net

The interplay between hydrogen bonding and π-π stacking dictates the final packing mode of TPAPP molecules within the nanostructures. rhhz.net It is the combination of the directional, specific nature of hydrogen bonds and the cohesive, non-directional nature of π-π stacking that leads to the formation of highly ordered and stable functional architectures from TPAPP monomers. mdpi.comrhhz.net

Table 3: Key Intermolecular Interactions in TPAPP Aggregation

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Occurs between the peripheral amino (-NH2) groups of adjacent TPAPP molecules. rhhz.net | Provides directionality and stability to the assembly, significantly influencing the morphology of the nanostructures. mdpi.comrhhz.net |

| π-π Stacking | Occurs between the aromatic macrocycles of neighboring TPAPP molecules. mdpi.com | A primary driving force for aggregation, leading to the formation of J-aggregates and contributing to the stability of the final structure. rhhz.net |

Computational and Theoretical Investigations of Tetra 4 Aminophenyl Porphyrin

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of porphyrin-based systems. By calculating the electron density, DFT can accurately predict molecular structures, energies, and spectroscopic properties.

Studies on TPAPP have shown that the introduction of amino (-NH2) groups at the para-positions of the phenyl rings significantly influences the molecule's electronic landscape compared to the unsubstituted tetraphenylporphyrin (B126558) (TPP) parent molecule. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for interpreting electronic transitions, such as those observed in UV-Vis absorption spectra. researchgate.netacs.orgnih.gov

DFT calculations have been instrumental in explaining the "hyperporphyrin" character of TPAPP derivatives. For instance, upon diprotonation of the central nitrogen atoms, TPAPP exhibits a dramatic redshift in its Q-band absorption, a phenomenon that has been elucidated by TD-DFT calculations. acs.orgnih.gov These studies reveal that the redshift is due to an elevation of the Highest Occupied Molecular Orbital (HOMO) and a lowering of the Lowest Unoccupied Molecular Orbitals (LUMOs), both of which reflect an infusion of aminophenyl character into the classic Gouterman-type frontier orbitals. acs.orgnih.gov

The choice of the exchange-correlation functional within DFT is crucial for obtaining accurate results. Studies have compared different functionals, such as OLYP, B3LYP, and CAMY-B3LYP, to find the best agreement with experimental spectra, with hybrid functionals like B3LYP often providing a better description of key spectral features for porphyrin systems. acs.org

Table 1: Comparison of Calculated vs. Experimental Absorption Maxima (nm) for TPAPP and its Diprotonated Form

| Species | Transition | Experimental (nm) | Calculated (OLYP) (nm) | Calculated (B3LYP) (nm) |

|---|---|---|---|---|

| H₂[TAPP] | Q-Band | 669 | 741 | 674 |

| H₂[TAPP] | Soret Band | 438 | 446 | 453 |

| [H₄TAPP]²⁺ | Q-Band | 813 | 1007 | 818 |

This table is interactive. Data is illustrative and compiled from findings reported in computational studies. acs.orgnih.gov

The valence and conduction bands of TPAPP, particularly in thin-film form, have been investigated using a combination of experimental techniques like photoemission spectroscopy and theoretical DFT calculations. researchgate.net These studies are crucial for understanding the material's potential in electronic devices.

The analysis reveals that the amino functionalization has important consequences for the frontier orbital energy positions. researchgate.net A key finding is the significant reduction of the electronic transport energy gap (Eg) in TPAPP thin films to 1.85 eV, which is smaller than that of unsubstituted TPP. researchgate.net This reduced gap is attributed to the electron-donating nature of the amino groups, which destabilizes (raises the energy of) the HOMO. researchgate.net

DFT calculations, in conjunction with experimental data, show an increased energy separation between the two highest occupied states (HOMO and HOMO-1) in TPAPP. researchgate.net By projecting the calculated electronic eigenfunctions onto the molecular framework, researchers can interpret the origin of each spectroscopic feature, distinguishing contributions from the core porphyrin macrocycle and the aminophenyl substituents. researchgate.net

The three-dimensional structure and conformational flexibility of TPAPP are key determinants of its properties and its interactions with other molecules. Computational methods allow for the detailed exploration of the molecule's potential energy surface.

Conformational analysis begins with geometry optimization using methods like DFT to find the most stable (lowest energy) three-dimensional arrangement of atoms. For TPAPP, this involves determining the orientation of the four aminophenyl groups relative to the porphyrin plane. These groups can rotate, leading to different conformers. While the porphyrin core is relatively rigid, the phenyl groups have rotational freedom that can be influenced by their environment, such as upon adsorption to a surface or interaction with a solvent. researchgate.netacs.org

Molecular interactions are governed by non-covalent forces. The amino groups of TPAPP are capable of acting as both hydrogen bond donors (N-H) and acceptors (the nitrogen lone pair), allowing for the formation of complex intermolecular networks. These interactions are critical in the self-assembly of TPAPP molecules into larger structures and in their binding to other chemical species. Computational studies can model these hydrogen-bonding interactions, as well as weaker van der Waals forces, to understand the stability and structure of TPAPP aggregates and composite materials. researchgate.net

Molecular Dynamics Simulations and Computational Material Design

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of materials. For a molecule like TPAPP, MD can simulate processes such as the formation of thin films, the diffusion of molecules in a solution, or the structural changes in a material under different conditions. nih.govnih.govaps.org

While specific MD studies focusing solely on TPAPP are not extensively detailed in the literature, the methodology is widely applied to similar organic molecules for material design. nih.govnih.govresearchgate.netmdpi.com In a typical simulation, a force field is used to describe the interactions between atoms, and the equations of motion are solved iteratively to trace the trajectory of each atom. This allows researchers to observe emergent properties like the morphology of a thin film, the distribution of molecules in a blend, or the response of a material to temperature changes. nih.govaps.org

TPAPP is an excellent building block for computational material design due to its rigid structure, optoelectronic properties, and functional amino groups that allow for further chemical reactions. iu.edu.saresearchgate.net A prime example is the design of Covalent Organic Frameworks (COFs). iu.edu.saresearchgate.net Computational models can predict how TPAPP units will link with other molecular components (e.g., aldehydes) to form porous, crystalline structures. These simulations help in selecting the appropriate building blocks and reaction conditions to synthesize COFs with desired properties, such as high porosity for gas storage or specific catalytic activity. iu.edu.sa

Prediction of Synthesis Routes and Material Properties

Computational chemistry offers predictive power that can accelerate the discovery and development of new materials. This includes guiding synthetic strategies and forecasting the properties of yet-to-be-synthesized compounds.

While the de novo prediction of a complete multi-step synthesis route remains a significant challenge, computational methods can effectively predict the most reactive sites within a molecule. For TPAPP, calculations would identify the amino groups as the primary sites for reactions like condensation or amide bond formation. iu.edu.sarsc.org This information allows chemists to rationally design synthetic pathways to create new TPAPP derivatives and complex materials like COFs, focusing on reactions with a high probability of success. iu.edu.sarsc.org

The prediction of material properties is a more established application of computational science. rsc.orgmdpi.comresearchgate.netscienceopen.comarxiv.org Using DFT and TD-DFT, researchers can predict a wide range of properties for new TPAPP-based materials:

Electronic Properties: HOMO/LUMO levels, band gaps, and ionization potentials can be calculated to assess a material's suitability for applications in semiconductors or solar cells. researchgate.netrsc.org

Optical Properties: Absorption and emission spectra can be simulated to predict the color and photophysical behavior of new dyes for sensors or photodynamic therapy. acs.orgrsc.org

Structural Properties: The geometry and porosity of materials like COFs can be modeled to predict their capacity for gas adsorption and separation. iu.edu.sa

Machine learning models are also emerging as powerful tools, trained on large datasets of known materials to predict the properties of new chemical formulas with remarkable speed and accuracy. mdpi.comresearchgate.netarxiv.orgasu.edu

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Tetra(4-aminophenyl)porphyrin | TPAPP |

| Tetraphenylporphyrin | TPP |

| Tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin | TCyPPP |

| Tetra[p-(P-benzylidene)]phenyl porphyrin | TbePPP |

Advanced Characterization Methodologies for Tetra 4 Aminophenyl Porphyrin Systems

Spectroscopic Techniques for Structural and Electronic Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the bonding within a molecule. The FT-IR spectrum of TPAPP reveals several characteristic absorption bands corresponding to specific vibrational modes.

Key vibrational frequencies observed in the FT-IR spectrum of TPAPP include the N-H stretching of the primary amine groups, typically appearing as a broad band in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl rings are observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic phenyl rings and the porphyrin macrocycle give rise to distinct peaks in the 1600-1450 cm⁻¹ range. Specifically, a peak around 1600 cm⁻¹ is often attributed to the C=C stretching of the phenyl groups, while peaks in the 1500-1450 cm⁻¹ range are associated with the porphyrin skeleton. The C-N stretching vibrations of the amine groups are typically found in the 1350-1250 cm⁻¹ region. The out-of-plane bending vibrations of C-H bonds in the aromatic rings can be observed in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the phenyl rings.

Interactive Data Table: Characteristic FT-IR Peaks of TPAPP

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3500-3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | Phenyl and Pyrrole (B145914) Rings |

| C=C Stretch (Phenyl) | ~1600 | Phenyl Rings |

| C=C Stretch (Porphyrin) | 1500-1450 | Porphyrin Macrocycle |

| C-N Stretch | 1350-1250 | Aryl-Amine |

| Aromatic C-H Bend | 900-675 | Phenyl Rings |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of TPAPP is characterized by two main features typical of porphyrins: an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. ionicviper.orgkyushu-u.ac.jp

The Soret band, appearing around 435 nm for TPAPP, is a hallmark of the porphyrin macrocycle and arises from a strong π-π* transition. nih.gov The Q bands, which are also π-π* transitions, are significantly weaker in intensity. kyushu-u.ac.jp For free-base porphyrins like TPAPP, the reduced symmetry (D2h) compared to metalloporphyrins (D4h) results in a splitting of the Q bands, typically leading to four distinct peaks. ionicviper.org These bands are observed between 500 and 700 nm. nih.gov The presence of the electron-donating amino groups on the phenyl rings causes a red-shift (bathochromic shift) of both the Soret and Q bands compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). acs.orgnih.gov This shift indicates a modification of the electronic structure and a decrease in the HOMO-LUMO energy gap. nih.gov

Interactive Data Table: UV-Vis Absorption Bands of TPAPP

| Band | Wavelength (nm) | Type of Transition |

|---|---|---|

| Soret (B) Band | ~435 | π-π* |

| Q Bands | 500-700 | π-π* |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of molecular bonds. Resonance Raman spectroscopy, in particular, can selectively enhance the vibrational modes coupled to an electronic transition by using an excitation wavelength that matches an absorption band of the molecule.

For TPAPP, resonance Raman spectra reveal detailed information about the structural dynamics upon electronic excitation. nih.gov Key vibrational modes observed include the Cβ=Cβ and Cα=Cm stretching of the porphyrin ring, as well as the C-phenyl stretching. nih.gov Differences in the positions of peaks assigned to the aminophenyl groups can indicate structural changes, such as those occurring upon the formation of metal complexes. researchgate.net

Interactive Data Table: Selected Raman Shifts for TPAPP

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Porphyrin Ring Breathing | ~1560 | Cβ=Cβ + Cα=Cm stretch |

| Phenyl Stretch | ~1600 | C-C stretch of phenyl groups |

| Asymmetric Porphyrin Stretch | ~1360 | ν(Cα-Cm)as + ν(Cα-Cβ)as |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy are used to study the emission properties of molecules after they have been excited by light. TPAPP exhibits fluorescence, and its emission spectrum provides insights into the relaxation processes from its excited electronic states.

When excited at a wavelength corresponding to one of its absorption bands, TPAPP emits fluorescence at longer wavelengths. The fluorescence spectrum typically shows two main emission bands, which are mirror images of the lowest energy Q-bands in the absorption spectrum. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is an important parameter that can be influenced by the molecular environment and the presence of quenchers. The introduction of metal ions into the porphyrin core can significantly alter the fluorescence properties, often leading to quenching of the emission.

Photoemission Spectroscopy (XPS, UPS)

Photoemission spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are surface-sensitive methods that provide information about the elemental composition, chemical states, and electronic structure of a material.

XPS analysis of TPAPP can be used to identify the constituent elements (carbon, nitrogen, and oxygen) and their chemical environments. The high-resolution N 1s spectrum is particularly informative, as it can distinguish between the nitrogen atoms of the pyrrole rings and those of the amino groups. Typically, the N 1s spectrum of free-base porphyrins shows two components separated by about 2 eV, corresponding to the iminic (-N=) and aminic (-NH-) nitrogen atoms of the macrocycle. The amino groups of the phenyl substituents will contribute an additional peak to the N 1s spectrum.

UPS is used to probe the valence band structure and determine the highest occupied molecular orbital (HOMO) energy level. For TPAPP, UPS studies have shown that the amino functionalization leads to a destabilization of the HOMO, meaning it is at a higher energy level compared to unsubstituted TPP. researchgate.net This is consistent with the electron-donating nature of the amino groups. researchgate.net

Interactive Data Table: Representative XPS Binding Energies for TPAPP-related Systems

| Core Level | Approximate Binding Energy (eV) | Assignment |

|---|---|---|

| N 1s | ~398.9 | Porphyrin Nitrogen |

| N 1s | ~399.7 | Imine Nitrogen |

Note: Specific binding energies can vary depending on the experimental setup and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are employed to characterize TPAPP.